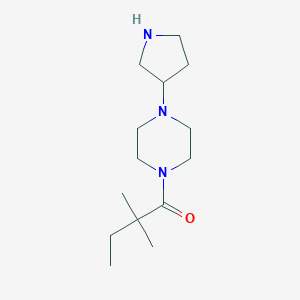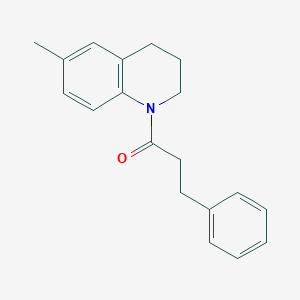![molecular formula C13H18N2O2 B6642650 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)
4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and an amino group attached to a 2-methylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Amino Group: The amino group is introduced to the 2-methylpyridine ring through a nucleophilic substitution reaction.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized with a carboxylic acid group through a series of reactions including oxidation and esterification.
Coupling Reaction: The final step involves coupling the amino-substituted pyridine with the functionalized cyclohexane ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group on the pyridine ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound is also studied for its potential use in industrial processes, such as catalysis and the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine: A simpler analog that lacks the cyclohexane ring and carboxylic acid group.
Cyclohexane-1-carboxylic acid: Lacks the pyridine moiety but shares the cyclohexane ring and carboxylic acid group.
Aminopyridine Derivatives: Compounds with similar amino-substituted pyridine structures but different substituents on the pyridine ring or additional functional groups.
Uniqueness
4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, carboxylic acid group, and amino-substituted pyridine moiety. This unique structure allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-[(2-methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-12(3-2-8-14-9)15-11-6-4-10(5-7-11)13(16)17/h2-3,8,10-11,15H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDREWWXUKOYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)

![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)
![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)
![N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)
![Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)

![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642685.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
